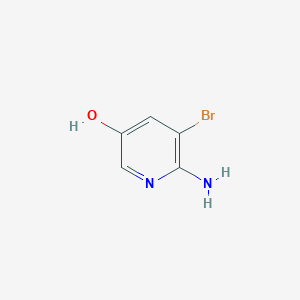

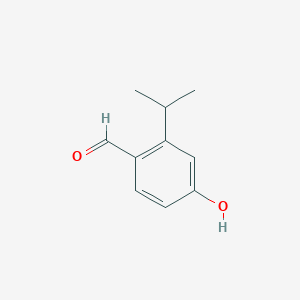

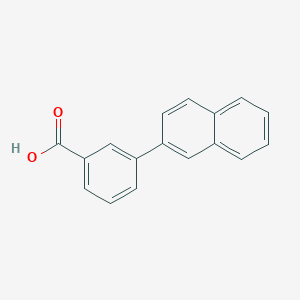

4-羟基-2-异丙基苯甲醛

货号 B067754

CAS 编号:

181035-58-5

分子量: 164.2 g/mol

InChI 键: NIAUHSFUZOOBGB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

4-Hydroxy-2-isopropylbenzaldehyde is a compound of interest in various fields of chemistry and biochemistry. It is known for its involvement in different chemical reactions and its unique properties.

Synthesis Analysis

- Chamaecin (2-hydroxy-4-isopropylbenzaldehyde), a related compound, was synthesized and analyzed for tyrosinase inhibitory activity. This synthesis highlighted the compound's potential in biological applications (Nihei et al., 2004).

Molecular Structure Analysis

- The crystal structure of various derivatives of hydroxybenzaldehydes, including 2-hydroxybenzaldehyde, has been extensively studied, providing insights into the molecular arrangement and interactions of these compounds (Sharma et al., 2012).

Chemical Reactions and Properties

- 2-Hydroxybenzaldehydes have been found to react smoothly with various alkynes, alkenes, or allenes, indicating the reactivity and versatility of these compounds in chemical synthesis (Kokubo et al., 1999).

Physical Properties Analysis

- The synthesis and characterization of oligo-4-hydroxybenzaldehyde provided insights into its physical properties, including its thermal stability and molecular weight, which are crucial for practical applications (Mart et al., 2004).

Chemical Properties Analysis

- Investigations into the effects of solvent, pH, and beta-cyclodextrin on the photophysical properties of derivatives of hydroxybenzaldehyde, such as 4-hydroxy-3,5-dimethoxybenzaldehyde, offer valuable information on the chemical behavior of these compounds under different conditions (Stalin & Rajendiran, 2005).

科学研究应用

酪氨酸酶抑制和潜在抗菌活性

- 用于化妆品和药用领域的酪氨酸酶抑制:一种与4-羟基-2-异丙基苯甲醛密切相关的合成化合物,被鉴定为2-羟基-4-异丙基苯甲醛或chamaecin,表现出显著的酪氨酸酶抑制活性。这种部分抑制表明在治疗色素沉着紊乱的化妆品配方或作为处理酪氨酸酶活性成为问题的药用剂的潜在应用(Nihei et al., 2004)。

化学合成中的催化剂

- 醛缩反应催化剂:该化合物在与丙醛进行醛缩反应中的催化作用已被探讨。这种反应的优化对于合成香精化合物的有价值中间体具有重要意义,展示了功能化材料在增强反应产率和选择性方面的实用性(Vrbková等,2015)。

抗氧化和抗炎性能

- 抑制黑色素形成:在一项关于黑色素瘤细胞的研究中,4-异丙基苯甲醛显示出剂量依赖性的减少黑色素形成而不影响细胞生长。这表明具有潜在抗氧化性能,并在针对黑色素合成的化妆品应用中发挥作用(Nitoda et al., 2008)。

化学合成和结构分析

- 席夫碱配体的合成和表征:该化合物已参与合成席夫碱配体及其配合物,为金属有机框架和超分子化学提供了见解。这些配体及其配合物在催化、传感器设计和材料科学方面具有潜在应用(Kumar & Radhakrishnan, 2011)。

安全和危害

属性

IUPAC Name |

4-hydroxy-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUHSFUZOOBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626569 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-isopropylbenzaldehyde | |

CAS RN |

181035-58-5 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of 4-(tert-butyl-dimethyl-silanyloxy)-2-isopropyl-benzaldehyde (Intermediate 146, 880.0 mg, 3.17 mmols) in 6 mL THF at 0° C. was added tetrabutylammonium fluoride (1.66 g, 6.33 mmols; 6.3 mL of a 1M solution in THF). The pale-yellow solution was stirred for 30 minutes and quenched by the addition of ice cold H2O. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (Na2SO4) and concentrated under reduced pressure. Column chromatography (20% EtOAc—hexanes) afforded 500.0 mg (96%) of the title compound as a colorless solid.

Name

4-(tert-butyl-dimethyl-silanyloxy)-2-isopropyl-benzaldehyde

Quantity

880 mg

Type

reactant

Reaction Step One

Name

Intermediate 146

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)

![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)